molecular formula C27H32O15 B1678166 Neoeriocitrin CAS No. 13241-32-2

Neoeriocitrin

Cat. No. B1678166
CAS RN: 13241-32-2
M. Wt: 596.5 g/mol
InChI Key: OBKKEZLIABHSGY-DOYQYKRZSA-N
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Description

Neoeriocitrin is a flavonoid compound that is found in various plants, such as citrus fruits, flowers, and herbs. It is a yellow-orange crystalline compound and is believed to have several therapeutic properties, such as antioxidant, anti-inflammatory, and antiviral activities. Neoeriocitrin has been studied for its potential to treat various diseases and conditions, including cancer, diabetes, and cardiovascular diseases.

Scientific research applications

Osteoporosis Treatment

Neoeriocitrin, identified in Drynaria Rhizome, has shown promising results in the treatment of osteoporosis. It exhibited better activity than naringin, another compound from the same source, in promoting proliferation and osteogenic differentiation in MC3T3-E1 cells. Specifically, neoeriocitrin significantly improved cell proliferation and alkaline phosphatase activity. It also upregulated key osteogenic genes, suggesting its potential as a new drug for osteoporosis treatment (Li, Zeng, & Cai, 2011).

Cartilage Protection

Neoeriocitrin has demonstrated protective effects against cartilage degradation. The study explored the ability of neoeriocitrin, along with naringin and neohesperidin, to inhibit metalloproteinase-13, a collagenase involved in cartilage matrix degradation. These findings suggest neoeriocitrin's potential as a therapeutic agent to protect cartilage tissue (Crascí & Panico, 2013).

Gene Expression in Drynaria roosii

Research on Drynaria roosii, a traditional Chinese medicinal fern, revealed the specific tissue and age-related expression patterns of genes associated with neoeriocitrin and naringin synthesis. This comprehensive transcriptome data offers valuable genetic information for further research on Drynaria roosii and its effective components (Sun et al., 2018).

Anti-inflammatory and Antioxidant Properties

Neoeriocitrin has shown potential in possessing strong antioxidant behavior. A study involving the structural characterization of a new flavonoid from bergamot fruit carrying the 3-hydroxy-3-methyl glutaryl ester moiety, which includes neoeriocitrin, highlighted its significant antioxidant ability. This suggests neoeriocitrin's role in mitigating oxidative stress-related diseases (Bartella et al., 2022).

Lipid Reduction and Cardiovascular Health

Neoeriocitrin, as part of bergamot extract, has been studied for its effects on cardio-metabolic parameters, including lipid reduction. A study showed that bergamot extract containing neoeriocitrin significantly reduced plasma lipids and improved lipoprotein profile, indicating its potential for managing dyslipidemia (Toth et al., 2016)

properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKEZLIABHSGY-DOYQYKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157530
Record name Neoeriocitrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoeriocitrin

CAS RN

13241-32-2
Record name Neoeriocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13241-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoeriocitrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoeriocitrin
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Record name (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
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Synthesis routes and methods I

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine (4.8 g, 35.51 mmol) in tetrahydrofuran (50 mL). To the above was added NaH (2.3 g, 57.50 mmol) in several batches, while cooling to a temperature of 0-5° C. The mixture was stirred for 30 minutes at 0-5° C. To the above was added iodomethane (9.0 g, 63.41 mmol) dropwise with stirring, white cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 104A (2.33 g, 18.9 mmol) and dibromoethane (6.5 mL, 75.7 mmol) in a mixture of acetone (80 mL) and water (20 mL) at room temperature was added potassium carbonate (10.46 g, 75.7 mmol). The mixture was heated at reflux for 3 days. HPLC indicated that the reaction was complete, and the acetone was removed under reduced pressure. The aqueous residue was extracted with DCM, washed with water, and dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by silica gel chromatography afforded 104B (2.22 g, 79%). HPLC retention time=2.07 min. (Condition B) and LC/MS M+1=150.08. 1H-NMR (500 MHz, CDCl3) δ 2.91 (s, 3H), 3.28 (t, 2H), 4.33 (t, 2H), 6.70 (t, 1H, J=7.5 Hz), 6.72 (d, 1H, J=7.5 Hz), 6.82 (d, 1H, J=7.5 Hz), and 6.89 (t, 1H, J=7.5 Hz).
Name
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
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Quantity
80 mL
Type
solvent
Reaction Step Three
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Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
79%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-methyl-4H-benzo[1,4]oxazin-3-one (2.18 g, 13.37 mmol) in THF (5 mL) was added borane-tetrahydrofuran complex (4.02 g, 46.8 mmol) at room temperature. After stirring the solution for 2 h, the reaction mixture was refluxed for 4 h. After complete conversion, reaction mixture was quenched by adding MeOH (10 mL) and evaporated the solvents. The residue obtained was extracted with ethyl acetate (30×2 mL) and the organic layer was washed with water (20 mL), brine (20 mL) and evaporation of solvent gave 4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine 2.0 g.
Quantity
2.18 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoeriocitrin
Reactant of Route 2
Neoeriocitrin
Reactant of Route 3
Neoeriocitrin
Reactant of Route 4
Neoeriocitrin
Reactant of Route 5
Neoeriocitrin
Reactant of Route 6
Neoeriocitrin

Citations

For This Compound
1,630
Citations
N Masao, K Shintaro, E Sachiko… - Agricultural and Biological …, 1971 - Taylor & Francis
… IR spectrum of neoeriocitrin is shown in Fig. 1. UV spectral changes of neoeriocitrin in the presence … Spot color and Rf value of neoeriocitrin on thin-layer chromatoplate (blue, 0.18) were …
Number of citations: 2 www.tandfonline.com
M NISHIURA, S KAMIYA, S ESAKI… - Agricultural and Biological …, 1971 - jstage.jst.go.jp
Chemical structure of isonaringin (I), originally isolated from C. pseudogulgul and C. tengu, was studied. Permethylation of I followed by acid hydrolysis yielded 2, 3, 4-tri-O-methyl L-…
Number of citations: 27 www.jstage.jst.go.jp
MY Sun, JY Li, D Li, FJ Huang, D Wang… - Plant and Cell …, 2018 - academic.oup.com
… neoeriocitrin, we further analyzed RNA sequencing (RNA-seq) data to understand the naringin/neoeriocitrin-… hub genes associated with naringin/neoeriocitrin, and the results provided …
Number of citations: 19 academic.oup.com
JY Li, D Li, X Du, H Li, D Wang, Q Xing, R Yao… - Environmental and …, 2018 - Elsevier
… up-regulation of naringin/neoeriocitrin synthetic genes was … involved in naringin and neoeriocitrin synthesis respectively, … -regulated the naringin/neoeriocitrin related gene expression …
Number of citations: 5 www.sciencedirect.com
Y LI, F MENG, X PAN, Z XIONG… - Chinese Journal of …, 2006 - ingentaconnect.com
To develop an RP-HPLC method for the determination of neoeriocitrin and naringin in Rhizoma Drynariae.Methods:A Hypersil ODS2 column (5 μm,250 mm×4.6 mm) was used with a …
Number of citations: 3 www.ingentaconnect.com
C Li, C Yang, X Peng, Z Xiong… - Journal of chromatographic …, 2010 - academic.oup.com
A sensitive, specific method has been developed for simultaneous determination of neoeriocitrin and naringin in rat plasma using liquid chromatography-tandem mass spectrometry. …
Number of citations: 7 academic.oup.com
L Li, Z Zeng, G Cai - Phytomedicine, 2011 - Elsevier
… in vitro effect of neoeriocitrin on proliferation and osteogenic differentiation of MC3T3-E1 cells through comparing with naringin, and to test the effect of neoeriocitrin on the inhibition of …
Number of citations: 67 www.sciencedirect.com
F Liu, S Han, Y Ni - Journal of Food Processing and …, 2017 - Wiley Online Library
… Neoeriocitrin and hesperidin were purified with chloroform-methanol-n-butanol-water (4:3:1:3, v/v/v/… The purity of neoeriocitrin, hesperidin, naringin, and neohesperidin extracted from C. …
Number of citations: 11 ifst.onlinelibrary.wiley.com
C Gardana, F Nalin, P Simonetti - Molecules, 2008 - mdpi.com
Bergamot juice (BJ) contains different classes of flavonoids (eg flavanones and flavones) that can exert beneficial effects on human health. The aim of this study was to evaluate the …
Number of citations: 59 www.mdpi.com
J Castillo, O Benavente-Garcia… - Journal of Liquid …, 1994 - Taylor & Francis
… It is interesting to note how the addition of a methoxyl group to the neoeriocitrin molecule (neohesperidin) decreases the polarity of the flavonoid. The influence of this effect is increased …
Number of citations: 31 www.tandfonline.com

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